Red-Shifted NIR Emission and Large Stokes Shift for Bioimaging
Derivatives synthesized from 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile demonstrate deep red to near-infrared (NIR) emission with exceptionally large Stokes shifts, a direct consequence of the core scaffold's strong intramolecular charge transfer (ICT) properties. In contrast, common fluorophores like fluorescein and rhodamine exhibit much shorter emission wavelengths (λem ≤ 600 nm) and limited Stokes shifts (Δλ ≤ 70 nm) [1]. The TD-mPEG750 derivative based on this core achieved an emission maximum of λem = 664 nm in aqueous solution with a Stokes shift of Δλ = 145 nm [2]. This large Stokes shift is critical for minimizing self-quenching and reducing autofluorescence background, enabling high-contrast bioimaging.
| Evidence Dimension | Fluorescence Emission and Stokes Shift |
|---|---|
| Target Compound Data | Derivative TD-mPEG750: λem = 664 nm in water; Stokes shift (Δλ) = 145 nm [2]. |
| Comparator Or Baseline | Common fluorophores (fluorescein, rhodamine, BODIPY, cyanine dyes): λem ≤ 600 nm; Stokes shift (Δλ) ≤ 70 nm [1]. |
| Quantified Difference | Emission wavelength is ≥ 64 nm longer; Stokes shift is ≥ 75 nm (more than double). |
| Conditions | Derivative TD-mPEG750 was measured in water. Comparator data from cited review of common fluorophore properties. |
Why This Matters
Procurement of this core compound enables the synthesis of NIR dyes with a proven >100 nm Stokes shift advantage, directly translating to improved signal-to-noise ratios in fluorescence microscopy and in vivo imaging applications.
- [1] Synthesis of a water soluble red fluorescent dye and its application to living cells imaging. Dyes and Pigments, 2015, 120, 37-43. View Source
- [2] Synthesis of a water soluble red fluorescent dye and its application to living cells imaging. Dyes and Pigments, 2015, 120, 37-43. Data for TD-mPEG750: λem = 664 nm, Δλ = 145 nm. View Source
